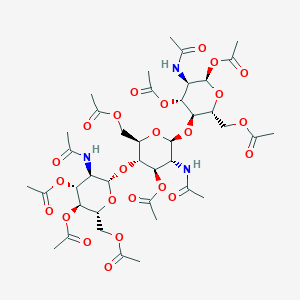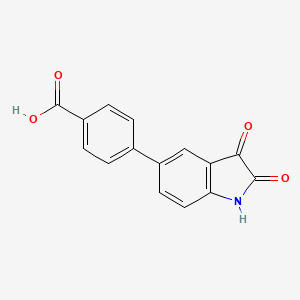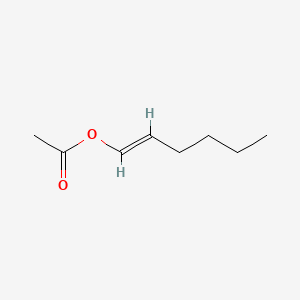![molecular formula C19H27NO7 B12846655 1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate is a chemical compound with the molecular formula C19H27NO7 and a molecular weight of 381.42 g/mol . This compound is known for its unique structure, which includes a piperidinone ring substituted with dimethoxyphenyl and dimethyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylacetic acid with 2,3-dimethylpiperidin-4-one under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate can be compared with other similar compounds, such as:
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate
- 1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one hydrochloride
- 1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one acetate
These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate group, which can influence its solubility and reactivity .
Propiedades
Fórmula molecular |
C19H27NO7 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-[2-(2,4-dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one;oxalic acid |
InChI |
InChI=1S/C17H25NO3.C2H2O4/c1-12-13(2)18(10-8-16(12)19)9-7-14-5-6-15(20-3)11-17(14)21-4;3-1(4)2(5)6/h5-6,11-13H,7-10H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
OBSQCSLLFKNMAV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCC1=O)CCC2=C(C=C(C=C2)OC)OC)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)




![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)








